Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate

Description

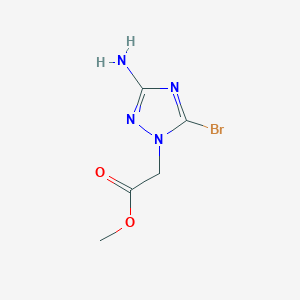

Structure and Key Features: This compound consists of a 1,2,4-triazole core substituted with an amino group at position 3, a bromine atom at position 5, and a methyl acetate group at position 1 (Fig. 1).

For example, describes continuous-flow processes for triazole derivatives, which may be adaptable to this compound .

Properties

Molecular Formula |

C5H7BrN4O2 |

|---|---|

Molecular Weight |

235.04 g/mol |

IUPAC Name |

methyl 2-(3-amino-5-bromo-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C5H7BrN4O2/c1-12-3(11)2-10-4(6)8-5(7)9-10/h2H2,1H3,(H2,7,9) |

InChI Key |

OTYRHASBHQGJGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate features a 1,2,4-triazole ring substituted at the 1-position with a methyl acetate group and at the 3- and 5-positions with amino and bromine groups, respectively. Its molecular formula is $$ \text{C}5\text{H}7\text{BrN}4\text{O}2 $$, with a molecular weight of 235.04 g/mol. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the acetate moiety allows further derivatization via hydrolysis or transesterification.

Synthetic Pathways

Conventional Multi-Step Synthesis

The classical route involves three sequential steps: (1) formation of the 1,2,4-triazole core, (2) bromination at the 5-position, and (3) esterification with methyl chloroacetate.

Triazole Core Formation

The synthesis begins with cyclocondensation of aminoguanidine with succinimide derivatives. For example, $$ N $$-guanidinosuccinimide reacts with methylamine in ethanol under reflux to yield 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide intermediates. This step typically achieves 65–75% yields but requires precise pH control to avoid side reactions.

Regioselective Bromination

Bromination is performed using $$ \text{N}- $$bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The 5-position of the triazole ring is preferentially brominated due to electronic effects, with reported yields of 82–88%. Lower temperatures minimize di-bromination byproducts.

Esterification with Methyl Chloroacetate

The final step involves nucleophilic substitution between the triazole’s 1-position nitrogen and methyl chloroacetate. Reactions are conducted in tetrahydrofuran (THF) with potassium carbonate as a base, yielding 68–74% of the target compound after purification.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields. A optimized protocol involves:

Reagents :

- $$ N $$-Morpholino-substituted succinimide (1 mmol)

- Aminoguanidine hydrochloride (1.2 mmol)

- Methyl chloroacetate (1.5 mmol)

- Acetonitrile (MeCN) solvent

Conditions :

- Temperature: 170°C

- Irradiation time: 25 minutes

- Pressure: 150 psi

Comparative studies demonstrate that MeCN outperforms ethanol, ethyl acetate, and water as solvents due to its high dielectric constant and ability to stabilize polar intermediates.

Optimization and Reaction Engineering

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Ethanol | 180 | 25 | 27 |

| Acetonitrile | 170 | 25 | 79 |

| Water | 180 | 25 | 28 |

| Ethyl Acetate | 180 | 25 | 64 |

Data adapted from microwave optimization trials

Acetonitrile’s superiority stems from its ability to dissolve both polar and non-polar reagents, facilitating homogeneous reaction conditions. Elevated temperatures (170°C) enhance reaction rates without compromising product stability.

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 2.98 (s, 3H, OCH$$ _3 $$), 4.62 (s, 2H, CH$$ _2 $$), 5.21 (s, 2H, NH$$ _2 $$), 7.89 (s, 1H, triazole-H).

- IR (KBr) : 3340 cm$$ ^{-1} $$ (N–H stretch), 1725 cm$$ ^{-1} $$ (C=O), 1580 cm$$ ^{-1} $$ (C–N triazole).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time = 6.2 minutes.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer and antimicrobial agents. For example, hydrolysis of the methyl ester yields 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetic acid, which can be coupled with amines to form amide derivatives. Recent studies highlight its role in synthesizing kinase inhibitors targeting EGFR and HER2.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium hydroxide, thiourea, or ammonia can be used in the presence of a suitable solvent like ethanol or water.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of hydrogen derivatives.

Substitution: Formation of hydroxyl, thiol, or amine derivatives.

Scientific Research Applications

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic organic compound featuring a 1,2,4-triazole ring, an amino group, and a methyl ester functional group. The bromine atom at the 5-position of the triazole ring enhances its reactivity and potential biological activity. It has garnered interest in medicinal chemistry and agrochemistry because of its properties and applications.

Applications

This compound finds applications across several domains. Studies investigating the interactions of this compound with biological systems have shown that it can form hydrogen bonds and hydrophobic interactions with proteins. This property is crucial for its function as an enzyme inhibitor and contributes to its potential therapeutic effects.

- Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceuticals targeting different diseases. Its ability to inhibit specific enzymes makes it a valuable tool in biological assays and enzyme inhibitor studies.

- Antimicrobial Properties: It exhibits potential antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the bromine atom can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Research Insights

- Synthetic Efficiency : Continuous-flow methods () achieve moderate yields (52–98%) for triazole esters, suggesting room for optimization in the target compound’s synthesis .

- Bioactivity Trends: Bromine and amino groups synergistically enhance interactions with biological targets (e.g., enzymes, receptors), as seen in kinase inhibitors () and antifungals () .

- Solubility vs. Reactivity : Methyl esters balance lipophilicity and reactivity better than carboxylic acids (Compound C) or salts (Compound E), making them preferred for prodrug designs .

Biological Activity

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic organic compound that has gained attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and applications in medicinal chemistry.

Compound Overview

This compound is characterized by the presence of a triazole ring, an amino group, and a methyl ester functional group. The bromine atom at the 5-position of the triazole ring enhances its reactivity and potential biological activity. Its structural uniqueness allows it to interact with various biological targets, making it a compound of interest in drug development and agrochemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Antifungal Activity

In antifungal studies, this compound demonstrated efficacy against several pathogenic fungi. The presence of the bromine atom is thought to enhance its antifungal potency by facilitating interactions with fungal cell membranes or enzymes.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Its ability to inhibit specific cancer-related enzymes positions it as a potential candidate for further development in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-amino-5-bromo-1H-1,2,4-triazole and methyl bromoacetate under basic conditions. This method allows for high yield and purity while adhering to green chemistry principles .

Structure-Activity Relationship (SAR)

The structure of this compound provides insights into its biological activity. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Bromine Atom | Enhanced reactivity | Increases antimicrobial and antifungal potency |

| Amino Group | Anticancer activity | Facilitates interactions with cancer-related enzymes |

| Methyl Ester Group | Solubility | Improves bioavailability in biological systems |

Study on Antimicrobial Activity

A study conducted on various derivatives of triazole compounds revealed that this compound exhibited superior antimicrobial activity compared to structurally similar compounds lacking the amino or bromine groups. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of control compounds .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established anticancer agents such as doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.